molecular formula C17H15ClN4O B11295310 N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11295310
M. Wt: 326.8 g/mol
InChI Key: UIXBLFNQLWBAIP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or topoisomerase, leading to anti-inflammatory or anticancer effects. The compound can also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-8-9-13(10-15(11)18)19-17(23)16-12(2)22(21-20-16)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23)

InChI Key

UIXBLFNQLWBAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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